molecular formula C19H23NO4 B1681799 Sinomenine CAS No. 115-53-7

Sinomenine

Cat. No.: B1681799
CAS No.: 115-53-7
M. Wt: 329.4 g/mol
InChI Key: INYYVPJSBIVGPH-QHRIQVFBSA-N
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Mechanism of Action

Target of Action

Sinomenine, an isoquinoline alkaloid extracted from the roots and stems of Sinomenium acutum, has been found to interact with several targets . These include IL6R , DAMGO , FLT1 , endomorphin-2 , and IL6ST . It also interacts with STAT3 , EGFR , PTGS2 , and JAK1 . These targets play crucial roles in various biological activities, including antitumor, anti-inflammation, neuroprotection, and immunosuppressive properties .

Mode of Action

This compound binds with and activates all the retrieved protein targets . It inhibitsEndomorphin-2 and IL6ST . It also inhibits NF-κB activation to attenuate arthritis through α7nAChR . Furthermore, this compound promotes the translocation of CRYAB into the nuclear, thereby enhancing the targeting of CRYAB to inhibit STAT3 .

Biochemical Pathways

This compound affects several biochemical pathways. It primarily affects the PI3K/Akt/mTOR , NF-κB , MAPK , and JAK/STAT signaling pathways . These pathways are involved in a broad spectrum of pharmacological effects, including antitumor, anti-inflammation, neuroprotection, and immunosuppressive properties . It also affects the Nrf2 signaling pathway .

Pharmacokinetics

It has been found that a portion of this compound accumulates in the ankle joint tissue, suggesting that this compound could target sites of inflammation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has a broad spectrum of pharmacological effects. It is notably effective against breast, lung, liver, and prostate cancers . It also manifests anti-inflammatory and analgesic effects . In addition, it plays a significant role in cardiovascular and cerebrovascular protection, as well as organ protection . At the cellular level, this compound inhibits the proliferation of cells and induces apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the chemical reactivity and less sterically hindered environment of the tetrasubstituted aromatic ring of this compound make it a considerable site for modifications . .

Biochemical Analysis

Biochemical Properties

Sinomenine interacts with various enzymes, proteins, and other biomolecules. It primarily exerts its effects through the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways . These interactions play a crucial role in its anti-proliferative and anti-invasive activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is notably effective against breast, lung, liver, and prostate cancers . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound also manifests anti-inflammatory and analgesic effects predominantly via the NF-κB, MAPK, and Nrf2 signaling pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits inflammation through a polypharmacological mode of action .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It reduces cell viability by diminishing JAK2, STAT3, p-STAT3, Snail, N-cadherin, and vimentin while increasing E-cadherin . This highlights the crucial role of the STAT3 signaling pathway in this compound’s anti-proliferative and anti-invasive activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, this compound can cause a number of side effects, such as edema and itching, convulsive central excitation, vomiting and defecation, and vasodilatation and reddening .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized in the liver and excreted rapidly via the kidneys . This compound can also be metabolized in rat liver microsomes, catalyzed by enzymes CYP3A1/2 and CYP2D1 which are homologous with CYP3A4 and CYP2D6 of human .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The tissue distribution results indicated that this compound was distributed broadly and rapidly in both male and female rats . This compound accumulation was greater in the liver and kidneys than in other tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinomenine can be synthesized through various chemical reactions involving its functional groups. The synthesis often involves the following steps:

Industrial Production Methods: Industrial production of this compound typically follows similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions: Sinomenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYYVPJSBIVGPH-QHRIQVFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6080-33-7 (hydrochloride salt)
Record name Sinomenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00871595
Record name 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-53-7
Record name Sinomenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinomenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinomenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9α,13α,14α)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SINOMENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LT81K70N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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